Ceric methanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ceric methanesulfonate, also known as Cerium (III) methanesulfonate, is a white salt usually found as the dihydrate with the formula Ce (CH3SO3)3·2H2O . It precipitates from the neutralization of cerium (III) carbonate with methanesulfonic acid .

Synthesis Analysis

This compound has been used in the mediated electrochemical synthesis of aromatic aldehydes, ketones, and quinones . This process was first reported by Robert P. Kreh, Robert M. Spotnitz, and Joseph T. Lundquist in 1989 .Molecular Structure Analysis

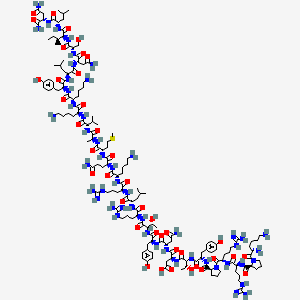

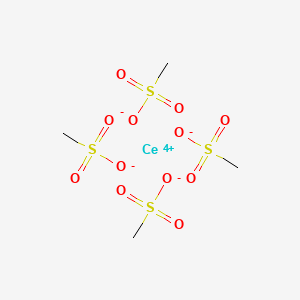

The crystals of this compound have a monoclinic polymeric structure where each methanesulfonate ion forms bonds with two cerium atoms, which present a coordination number of 8 . The anhydrous salt is formed by water loss at 120 °C .Chemical Reactions Analysis

This compound in solution is used as a precursor of electrogenerated cerium (IV), which is a strong oxidant and whose salts can be used in organic synthesis . The redox behavior of Ce4+/Ce3+ mediators commonly used in indirect oxidation of organic compounds were evaluated in methane sulfonic acid .Physical And Chemical Properties Analysis

This compound is a white crystalline solid . It is insoluble in water . The molar mass of this compound is 461.46 g/mol .Wissenschaftliche Forschungsanwendungen

In Electrochemical Applications : Ceric methanesulfonate has been studied for its electrochemical behavior, particularly in redox reactions. It is efficient in oxidizing different aromatic compounds over a wide temperature range and exhibits stability in various acidic conditions. This makes it a valuable component in indirect oxidation processes of organic compounds (Devadoss, Noel, Jayaraman, & Ahmed Basha, 2003). Additionally, cerium redox couples involving this compound have been investigated for their use in aqueous flow batteries, highlighting its potential in energy storage technologies (Leung, Léon, Low, & Walsh, 2011).

In Organic Synthesis : this compound is an effective oxidizing agent in organic synthesis, particularly for synthesizing aromatic aldehydes, ketones, and quinones. Its high efficiency and selectivity make it a valuable catalyst in pharmaceutical intermediate synthesis (Wang Shi-zhi, 2011). It has also been used for the oxidation of organic compounds such as o-nitrotoluene into various products under different conditions (Lozar & Savall, 1995).

In Methanesulfonic Acid Production : Research has been conducted on the direct sulfonation of methane to methanesulfonic acid using this compound as a catalyst, emphasizing its role in chemical production processes (Shaabani & Ghadari, 2010).

In Material Science : this compound has been explored in the synthesis of non-toxic plasticizers, such as tri-n-butyl citrate, showcasing its applicability in materials chemistry (Lu Hao-jie, 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Ceric methanesulfonate in solution is used as a precursor of electrogenerated cerium (IV), which is a strong oxidant and whose salts can be used in organic synthesis . The same principle of Ce (IV) electrogeneration is the fundamental reaction in the positive half-cell of the zinc–cerium battery . This suggests potential future applications in energy storage and conversion.

Eigenschaften

IUPAC Name |

cerium(4+);methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CH4O3S.Ce/c4*1-5(2,3)4;/h4*1H3,(H,2,3,4);/q;;;;+4/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJXWXWQXACJEA-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ce+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12CeO12S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.